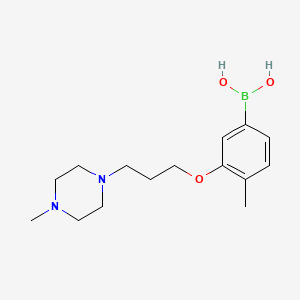

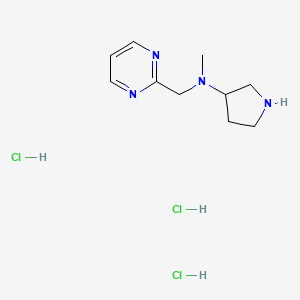

4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Mandala et al. (2013) focused on synthesizing a series of novel compounds with structural features similar to the compound . These compounds were evaluated for their in vitro antimicrobial activity, showing significant antibacterial and antifungal activities. The research utilized molecular docking studies to further understand the interaction between the synthesized compounds and target proteins, highlighting the potential of such compounds in developing new antimicrobial agents (Mandala et al., 2013).

Metabolism Studies

Jiang et al. (2007) conducted a study on the metabolism of a compound related to "4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid" in rat bile. The study identified several metabolites and provided insights into the compound's metabolic pathways, emphasizing the importance of understanding the metabolism of such compounds for their potential therapeutic applications (Jiang et al., 2007).

DNA-Binding Properties

Wilson et al. (2013) characterized the photophysical properties of DNA-binding dyes, which include structural elements similar to "this compound". The study found that these compounds are quenched in aqueous solutions but exhibit enhanced emission upon binding to AT-rich DNA sequences. This selective binding and emission enhancement suggest potential applications in DNA research and bioimaging (Wilson et al., 2013).

Mecanismo De Acción

Target of Action

Boronic acids are often used in the field of medicinal chemistry as they can form reversible covalent bonds with proteins, particularly enzymes. This allows them to act as inhibitors for these enzymes . Piperazines are often used in pharmaceuticals and can interact with a variety of targets including neurotransmitter receptors .

Mode of Action

Piperazines can have a variety of effects depending on their specific structure and the receptors they interact with .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many drugs that contain piperazine are involved in pathways related to neurotransmission .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Boronic acids are generally well-absorbed and can distribute throughout the body. They are typically metabolized in the liver and excreted in the urine .

Result of Action

The specific molecular and cellular effects of this compound would depend on its target and mode of action, which are currently unknown .

Action Environment

The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors including pH, temperature, and the presence of other compounds .

Propiedades

IUPAC Name |

[4-methyl-3-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O3/c1-13-4-5-14(16(19)20)12-15(13)21-11-3-6-18-9-7-17(2)8-10-18/h4-5,12,19-20H,3,6-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLVQFCYTSHUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride](/img/structure/B1434116.png)

![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434121.png)

![Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate)](/img/structure/B1434125.png)

![2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434127.png)

![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)

![9-Chloro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1434133.png)

![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)